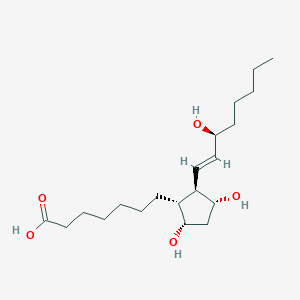
2-Chloro-5-methoxybenzonitrile
Descripción general
Descripción
2-Chloro-5-methoxybenzonitrile is a chemical compound with the molecular formula C8H6ClNO . It has a molecular weight of 167.59 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methoxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a nitrile group . The InChI code for this compound is 1S/C8H6ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-5-methoxybenzonitrile is a solid at room temperature . It has a molecular weight of 167.59 .Aplicaciones Científicas De Investigación
Optical Properties and Spectroscopic Studies
Research on compounds structurally similar to 2-Chloro-5-methoxybenzonitrile, like 5-Bromo-2-methoxybenzonitrile, has been conducted to understand their equilibrium geometric structure, spectroscopic characteristics, and non-linear optical properties. Such studies are crucial in materials science for developing new optical materials and understanding molecular interactions. Kumar and Raman (2017) used Density Functional Theory (DFT) to analyze the geometrical parameters and spectroscopic features of 5-Bromo-2-methoxybenzonitrile, highlighting its potential for Second Harmonic Generation (SHG) applications, which is a significant aspect in the field of photonics (Kumar & Raman, 2017).
Photochemical Reactions
In the study of photochemistry, compounds similar to 2-Chloro-5-methoxybenzonitrile, such as 5-chloro-2-hydroxybenzonitrile, have been observed under various conditions. The research by Bonnichon et al. (1999) explores the transient absorption spectroscopy and the formation of various photoproducts in different solutions. Such studies aid in understanding the behavior of these compounds under light exposure, which is valuable in photochemical applications and designing light-sensitive materials (Bonnichon et al., 1999).
Organic Synthesis and Chemical Transformations
Research has also been conducted on the oxidation of compounds like methoxybenzonitriles, which are structurally related to 2-Chloro-5-methoxybenzonitrile. Studies by Orita et al. (1989) focused on the oxidation reactions of these compounds, leading to the formation of quinones and phenols. This research is essential for understanding the chemical reactivity and potential applications of these compounds in organic synthesis and the development of new chemical products (Orita et al., 1989).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFLIOTUXVHNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563259 | |
| Record name | 2-Chloro-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxybenzonitrile | |
CAS RN |
127667-00-9 | |
| Record name | 2-Chloro-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















